molecular formula C5H5ClF2N2O B6589088 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole CAS No. 1852337-48-4

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

Cat. No.: B6589088
CAS No.: 1852337-48-4
M. Wt: 182.55 g/mol
InChI Key: FALAMHJMPLNXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethylating agent and a difluoroethylating reagent. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can produce an oxadiazole with additional functional groups.

Scientific Research Applications

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-3-(1,1-difluoroethyl)pyridine
  • 2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine
  • 1,1-Difluoroethyl chloride

Comparison

Compared to similar compounds, 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. The presence of both chloromethyl and difluoroethyl groups enhances its reactivity and potential for diverse applications. Additionally, the oxadiazole ring provides a stable framework that can be further functionalized for specific purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-(1,1-difluoroethyl)-1,3,4-oxadiazole with chloromethyl chloroformate.", "Starting Materials": [ "2-amino-5-(1,1-difluoroethyl)-1,3,4-oxadiazole", "Chloromethyl chloroformate", "Triethylamine", "Methylene chloride" ], "Reaction": [ "To a solution of 2-amino-5-(1,1-difluoroethyl)-1,3,4-oxadiazole in methylene chloride, add triethylamine.", "Slowly add chloromethyl chloroformate to the reaction mixture while stirring at room temperature.", "Allow the reaction mixture to stir at room temperature for 24 hours.", "Extract the product with methylene chloride and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS No.

1852337-48-4

Molecular Formula

C5H5ClF2N2O

Molecular Weight

182.55 g/mol

IUPAC Name

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-10-9-3(2-6)11-4/h2H2,1H3

InChI Key

FALAMHJMPLNXCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)CCl)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.